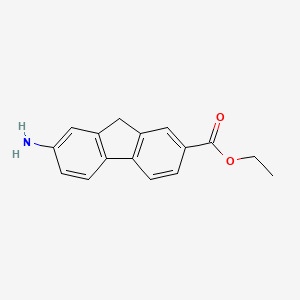

Ethyl 7-amino-9h-fluorene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-amino-9H-fluorene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)14/h3-7,9H,2,8,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWVYMGSPNLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297039 | |

| Record name | ethyl 7-amino-9h-fluorene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92962-99-7 | |

| Record name | NSC113322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 7-amino-9h-fluorene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architectural Dynamics of Ethyl 7-amino-9H-fluorene-2-carboxylate: A Push-Pull Fluorophore for Advanced Materials and Bioconjugation

Target Audience: Materials Scientists, Synthetic Chemists, and Bioconjugation Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of environmentally sensitive fluorophores and high-performance organic semiconductors relies heavily on rigid, highly conjugated molecular scaffolds. Ethyl 7-amino-9H-fluorene-2-carboxylate (EAFC) represents a highly versatile, bifunctional building block in modern synthetic chemistry[1]. Featuring an electron-donating amino group and an electron-withdrawing ethyl ester positioned at the distal 2,7-positions of a planar fluorene core, EAFC operates as a classic Donor-π-Acceptor (D-π-A) "push-pull" system.

This whitepaper dissects the physicochemical properties of EAFC, explores the mechanistic advantages of its 9H-fluorene backbone, and provides field-proven, self-validating protocols for its utilization in solvatochromic bioprobes and fluorescent polyimides.

Physicochemical & Structural Profiling

The utility of EAFC stems from its rigid biphenyl system bridged by a C9 methylene group. This coplanarity enforces extended π-conjugation, significantly reducing non-radiative decay pathways and yielding high fluorescence quantum yields.

Quantitative Data Summary

| Property | Value | Mechanistic Significance |

| Chemical Name | Ethyl 7-amino-9H-fluorene-2-carboxylate | Bifunctional handles for orthogonal reactivity. |

| CAS Registry Number | 92962-99-7 | Standard identifier for procurement[2]. |

| Molecular Formula | C 16 H 15 NO 2 | - |

| Molecular Weight | 253.30 g/mol | Low molecular weight facilitates high mobility in organic field-effect transistors (OFETs)[3]. |

| Electronic Architecture | Donor-π-Acceptor (D-π-A) | Induces strong Intramolecular Charge Transfer (ICT) upon photoexcitation[4]. |

| Key Photophysical Trait | Positive Solvatochromism | Emission wavelength shifts bathochromically in polar microenvironments[5]. |

Mechanistic Insights: ICT Dynamics and the 9H-Position

The Push-Pull Intramolecular Charge Transfer (ICT)

In the ground state, the electron density of EAFC is relatively evenly distributed. Upon photon absorption, the molecule undergoes rapid Intramolecular Charge Transfer (ICT) from the C7-amine (Donor) to the C2-carboxylate (Acceptor)[6]. This creates a highly dipolar excited state. In polar environments (e.g., aqueous biological media or polar lipid membranes), solvent molecules reorient to stabilize this massive dipole, lowering the energy of the excited state and resulting in a pronounced red-shift (bathochromic shift) in emission[7].

The Strategic Role of the C9 Methylene Protons

A critical, often overlooked feature of the 9H-fluorene core is the acidity of the C9 protons (pKa ~22 in DMSO). Deprotonation yields an aromatic cyclopentadienyl-like anion, allowing for facile electrophilic substitution.

-

The Causality of Alkylation: Unmodified planar fluorenes are notorious for strong intermolecular π−π stacking, which leads to aggregation-caused quenching (ACQ) and poor solubility in polymer matrices. By alkylating the C9 position with bulky aliphatic chains (e.g., dialkyl substitution) prior to polymerization, researchers sterically disrupt this stacking, preserving fluorescence and enabling solution-processability of the resulting materials[8].

Functionalization Pathways

The divergent reactivity of the amine, ester, and C9 positions allows EAFC to be routed into entirely different technological applications, from OLED materials to lipid membrane probes.

Fig 1: Divergent functionalization pathways of EAFC for materials and biological applications.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to verify mechanistic success.

Protocol A: Photophysical Profiling and Solvatochromic Mapping

This protocol determines the dipole moment change ( Δμ ) of EAFC, a critical metric for validating its efficacy as an environment-sensitive bioprobe[5].

-

Stock Solution Preparation:

-

Action: Dissolve 2.5 mg of EAFC in 10 mL of spectroscopic-grade 1,4-dioxane to create a ~1 mM stock.

-

Causality: Dioxane is chosen as a non-polar, aprotic baseline solvent that prevents premature hydrogen-bonding artifacts. A low concentration prevents excimer formation and self-quenching.

-

-

Solvent Titration (Lippert-Mataga Matrix):

-

Action: Aliquot 10 µL of the stock into 3 mL of various solvents with increasing dielectric constants (e.g., Toluene, Chloroform, THF, Acetone, Acetonitrile, DMSO).

-

Validation Check: Measure the UV-Vis absorption spectra. The absorption maximum ( λabs ) should remain relatively static (isosbestic-like behavior), confirming that the ground state is largely unaffected by solvent polarity.

-

-

Spectrofluorometric Analysis:

-

Action: Excite the samples at their respective λabs and record the emission spectra.

-

Causality: As solvent polarity increases, the emission peak ( λem ) will undergo a massive bathochromic shift. Plotting the Stokes shift ( νabs−νem ) against the solvent orientation polarizability ( Δf ) generates a Lippert-Mataga plot. A linear correlation validates the push-pull ICT mechanism.

-

Protocol B: C9-Alkylation and Polycondensation for Fluorescent Polyimides

This workflow transforms EAFC into a highly soluble, fluorescent polyimide precursor for optoelectronics[9].

-

C9-Dialkylation (Steric Shielding):

-

Action: In a flame-dried Schlenk flask under N 2 , dissolve EAFC (1 eq) in anhydrous THF. Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 2.5 eq) dropwise, followed by 1-bromohexane (2.5 eq).

-

Causality: KOtBu selectively deprotonates the acidic C9 methylene twice. The hexyl chains act as steric bumpers, preventing π−π stacking in the final polymer film.

-

Validation Check: TLC (Hexane:EtOAc 4:1). The highly polar starting material spot will disappear, replaced by a fast-moving, non-polar dialkylated product spot.

-

-

Ester Saponification:

-

Action: Reflux the dialkylated intermediate in ethanolic KOH (2 M) for 4 hours, followed by acidification with 1M HCl to pH 3.

-

Causality: Converts the unreactive ethyl ester into a reactive carboxylic acid, preparing it for downstream polymerization.

-

-

Polycondensation:

-

Action: React the resulting 7-amino-9,9-dihexylfluorene-2-carboxylic acid with a selected dianhydride (e.g., PMDA) in N-Methyl-2-pyrrolidone (NMP) at 160°C.

-

Causality: The high temperature drives the imidization ring-closure, yielding a rigid, fluorescent polyimide backbone suitable for OFET or OLED fabrication.

-

References

-

BLD Pharm. Ethyl 7-amino-9H-fluorene-2-carboxylate: BD72309892962-99-7.[1] 1

-

AAA-Chem. ethyl 7-amino-9h-fluorene-2-carboxylate; 92962-99-7.[2] 2

-

National Institutes of Health (NIH). Photostable and Orthogonal Solvatochromic Fluorophores for Simultaneous In Situ Quantification of Multiple Cellular Signaling Molecules.[5] 5

-

Chemical Science (RSC Publishing). Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions.

-

National Institutes of Health (NIH). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications.[4] 4

-

ACS Chemical Biology. Turn-on Fluorene Push–Pull Probes with High Brightness and Photostability for Visualizing Lipid Order in Biomembranes.[7]7

-

The Journal of Organic Chemistry (ACS). Pyrene-Fluorene Hybrids Containing Acetylene Linkage as Color-Tunable Emitting Materials for Organic Light-Emitting Diodes.[9] 9

-

New Journal of Chemistry (RSC Publishing). Carbazole/fluorene substituted 5-phenyl-2,2'-bipyridine D-π-A fluorophores: Photophysical data, hyperpolarizability and CT-indices.

-

R Discovery. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor.[3] 3

-

ChemRxiv. The Effect of Regioisomerism on the TADF Properties of Organic Dyes.[6] 6

-

ResearchGate. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor.[8] 8

Sources

- 1. 917615-50-0|Dibenzyl 9H-fluorene-2,7-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. aaa-chem.com [aaa-chem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photostable and Orthogonal Solvatochromic Fluorophores for Simultaneous In Situ Quantification of Multiple Cellular Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Engineering Rigid D-π-A Scaffolds: A Comprehensive Technical Guide to Ethyl 7-amino-9H-fluorene-2-carboxylate

Executive Summary Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly specialized, rigid planar scaffold characterized by its Donor-π-Acceptor (D-π-A) architecture[1]. By coupling an electron-donating primary amine with an electron-withdrawing ethyl ester across a conjugated fluorene bridge, this molecule exhibits profound photophysical properties and serves as a privileged intermediate in both advanced materials science and targeted drug discovery[2]. This guide deconstructs its molecular logic, photophysical mechanisms, and self-validating synthetic pathways.

Molecular Architecture & Physicochemical Profile

The 9H-fluorene core consists of two benzene rings fused to a central cyclopentadiene ring. The saturated C9 methylene bridge forces the biphenyl system into strict coplanarity, maximizing π-orbital overlap. Functionalization at the 2- and 7-positions creates a linear, highly conjugated vector across the molecule's longest axis.

Quantitative Physicochemical Data

| Property | Value | Structural Significance |

| Chemical Name | Ethyl 7-amino-9H-fluorene-2-carboxylate | Systematically defines substitution pattern |

| CAS Registry Number | 92962-99-7 | Unique chemical identifier[1] |

| Molecular Formula | C₁₆H₁₅NO₂ | - |

| Molecular Weight | 253.30 g/mol | Optimal size for small-molecule drug design |

| Electronic Architecture | D-π-A System | Enables Intramolecular Charge Transfer (ICT)[2] |

| Donor Group | -NH₂ (Position 7) | Strong +M effect; synthetic handle for amidation |

| Acceptor Group | -COOCH₂CH₃ (Position 2) | Strong -M effect; modulates LUMO energy |

Photophysical Dynamics: The D-π-A Paradigm

The strategic placement of the amino and carboxylate groups establishes a classic push-pull electronic system[2].

Mechanistic Causality: Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT). Electron density migrates from the highest occupied molecular orbital (HOMO), localized primarily on the electron-rich 7-amino group, through the coplanar fluorene π-bridge, to the lowest unoccupied molecular orbital (LUMO) on the 2-carboxylate acceptor. This transition generates a highly polar excited state. Because the excited state dipole moment is significantly larger than the ground state dipole, the molecule exhibits pronounced solvatochromism —its emission spectrum red-shifts in polar solvents as the solvent dipoles reorient to stabilize the ICT state[2].

Intramolecular Charge Transfer (ICT) mechanism in the D-π-A fluorene scaffold.

Strategic Synthetic Methodology

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate relies on exploiting the electronic asymmetry of the fluorene core. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high fidelity at each step[3].

Step 1: Regioselective Nitration

-

Protocol: Dissolve 9H-fluorene-2-carboxylic acid in glacial acetic acid. Cool to 0°C. Add fuming HNO₃ dropwise, maintaining the temperature below 5°C. Stir for 2 hours, then pour over crushed ice to precipitate the product.

-

Causality: The existing 2-carboxylic acid group is strongly electron-withdrawing, deactivating Ring A toward electrophilic aromatic substitution. The biphenyl-like linkage activates Ring B. The nitronium ion (NO₂⁺) preferentially attacks the C7 position (para to the C4a-C4b linkage) because this intermediate allows the positive charge to be delocalized across the entire unsubstituted ring, minimizing steric hindrance[3].

-

Validation (IPC): ¹H NMR must show the disappearance of the C7 proton and a characteristic downfield shift of the C8 proton (~8.2 ppm) due to the ortho-deshielding effect of the newly introduced nitro group.

Step 2: Fischer Esterification

-

Protocol: Suspend 7-nitro-9H-fluorene-2-carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. Reflux at 78°C for 12 hours. Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.

-

Causality: Using ethanol as both reactant and solvent drives the equilibrium toward the ester via Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Validation (IPC): FTIR spectroscopy must confirm the disappearance of the broad carboxylic -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp, intense ester carbonyl stretch at ~1715 cm⁻¹.

Step 3: Chemoselective Reduction

-

Protocol: Dissolve Ethyl 7-nitro-9H-fluorene-2-carboxylate in an EtOAc/EtOH mixture. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with N₂ and stir under an H₂ atmosphere (1 atm) at 25°C for 4 hours. Filter through Celite to remove the catalyst and concentrate.

-

Causality: Palladium on carbon under mild hydrogen pressure chemoselectively reduces the nitro group to a primary amine. The mild conditions prevent the unwanted hydrogenation of the aromatic fluorene core or the hydrogenolysis of the ester group.

-

Validation (IPC): LC-MS must confirm a mass shift from [M+H]⁺ 284.3 (nitro) to 254.3 (amine). ¹H NMR will reveal a new broad singlet at ~4.0 ppm integrating for 2 protons, confirming the successful unmasking of the -NH₂ group.

Self-validating synthetic workflow for Ethyl 7-amino-9H-fluorene-2-carboxylate.

Applications in Drug Discovery & Materials Science

The dual functional handles (-NH₂ and -COOEt) positioned at the distal ends of a rigid 1.4 nm planar scaffold make this molecule a highly versatile building block.

Medicinal Chemistry: Amyloid Ligands and Kinase Inhibitors

The planar geometry of the fluorene core allows it to intercalate into hydrophobic pockets or stack with aromatic residues. Specifically, fluorene derivatives are heavily utilized as fluorescent ligands for detecting protein fibrils associated with neurodegenerative diseases (e.g., Amyloid-β, Tau, and α-Synuclein)[4]. The D-π-A nature of this specific molecule means that upon binding to the hydrophobic core of an amyloid fibril, the restriction of intramolecular rotation and the exclusion of water leads to a massive increase in fluorescence quantum yield, acting as a "turn-on" diagnostic probe[4].

Furthermore, the 7-amino group serves as an ideal nucleophile for coupling with diverse acyl chlorides or sulfonyl chlorides to generate libraries of rigid enzyme inhibitors (e.g., PARP or kinase inhibitors).

Organic Optoelectronics (OLEDs)

In materials science, this molecule is a precursor for hole-transporting materials (HTMs). The primary amine can undergo Buchwald-Hartwig cross-coupling with aryl halides to form triarylamines—the gold standard for hole mobility in OLED devices. Simultaneously, the ester group can be hydrolyzed and converted into various electron-accepting moieties to fine-tune the HOMO/LUMO energy levels of the resulting polymer or small molecule[2].

References

- BLD Pharm.

- ResearchGate.Strong Anionic Fluorene Donor-Acceptor Copolyelectrolytes.

- National Institutes of Health (PMC).Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau.

- ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 7-amino-9H-fluorene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The document delves into the strategic selection of starting materials, detailed experimental protocols, and the underlying mechanistic principles governing the key transformations.

Strategic Approaches to the Fluorene Core: Two Primary Synthetic Routes

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate can be approached from two principal retrosynthetic pathways, each with distinct advantages and considerations regarding starting material availability and overall efficiency.

Route 1: Sequential Functionalization of 2,7-Dihalofluorene

This route commences with a readily available 2,7-dihalofluorene, typically 2,7-dibromofluorene, and proceeds through a series of selective functional group interconversions. This pathway offers a high degree of control over the introduction of substituents.

Route 2: Nitration of a Fluorene-2-carboxylate Precursor

An alternative strategy involves the initial establishment of the carboxylate functionality at the C2 position, followed by a regioselective nitration at the C7 position. This approach leverages the directing effects of the existing substituent to achieve the desired isomer.

Route 1: Synthesis via 2,7-Dibromofluorene

This synthetic pathway is often favored due to the commercial availability and straightforward preparation of 2,7-dibromofluorene. The key steps involve selective mononitration, followed by introduction of the carboxylate group, esterification, and final reduction of the nitro group.

Workflow for Route 1

Caption: Synthetic pathway from Fluorene to Ethyl 7-amino-9H-fluorene-2-carboxylate via a dihalo-intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,7-Dibromofluorene from Fluorene

-

Materials: Fluorene, N-bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve fluorene in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield 2,7-dibromofluorene as a white solid. A similar procedure is reported for the synthesis of 2,7-dibromo fluorenes using a bromide/oxidant system.[1]

-

Step 2: Synthesis of 2-Bromo-7-nitro-9H-fluorene

-

Materials: 2,7-Dibromofluorene, Nitric acid, Sulfuric acid, Dichloromethane.

-

Procedure:

-

To a stirred solution of 2,7-dibromofluorene in dichloromethane at 0 °C, slowly add a mixture of nitric acid and sulfuric acid.

-

Maintain the temperature at 0-5 °C and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-7-nitro-9H-fluorene.

-

Step 3: Synthesis of 7-Nitro-9H-fluorene-2-carbonitrile

-

Materials: 2-Bromo-7-nitro-9H-fluorene, Copper(I) cyanide, DMF or NMP.

-

Procedure:

-

In a flame-dried flask, combine 2-bromo-7-nitro-9H-fluorene and copper(I) cyanide in anhydrous DMF or NMP.

-

Heat the mixture to 140-160 °C and stir for 8-12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and pour into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

-

Extract the product with ethyl acetate, wash with water and brine.

-

Dry the organic layer and concentrate in vacuo.

-

Purify by column chromatography to yield 7-nitro-9H-fluorene-2-carbonitrile.

-

Step 4: Synthesis of 7-Nitro-9H-fluorene-2-carboxylic acid

-

Materials: 7-Nitro-9H-fluorene-2-carbonitrile, Sulfuric acid, Water.

-

Procedure:

-

To a mixture of concentrated sulfuric acid and water, add 7-nitro-9H-fluorene-2-carbonitrile.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction and pour it onto ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water.

-

Recrystallize from a suitable solvent like acetic acid or ethanol/water to obtain 7-nitro-9H-fluorene-2-carboxylic acid.

-

Step 5: Synthesis of Ethyl 7-nitro-9H-fluorene-2-carboxylate

-

Materials: 7-Nitro-9H-fluorene-2-carboxylic acid, Ethanol, Sulfuric acid (catalytic).

-

Procedure:

-

Suspend 7-nitro-9H-fluorene-2-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the solution and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and evaporate the solvent to yield Ethyl 7-nitro-9H-fluorene-2-carboxylate.

-

Step 6: Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

-

Materials: Ethyl 7-nitro-9H-fluorene-2-carboxylate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid.

-

Procedure:

-

Dissolve Ethyl 7-nitro-9H-fluorene-2-carboxylate in ethanol.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to obtain the final product, Ethyl 7-amino-9H-fluorene-2-carboxylate. A similar reduction of a nitro group on a fluorene core has been achieved using hydrazine hydrate and Pd/C.[3]

-

Route 2: Synthesis via Nitration of a Fluorene-2-carboxylate Intermediate

This pathway prioritizes the early introduction of the carboxylate group, which then directs the subsequent nitration to the C7 position. This can be an efficient route if a suitable fluorene-2-carboxylic acid precursor is readily accessible.

Workflow for Route 2

Caption: Synthetic pathway starting with the formation of a fluorene-2-carboxylate intermediate.

Experimental Protocols for Route 2

Step 1: Synthesis of 9H-Fluorene-2-carboxylic acid

-

Materials: 2-Bromofluorene, Magnesium turnings, Iodine (crystal), Dry THF, Dry ice (solid CO₂).

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

-

Add a solution of 2-bromofluorene in dry THF dropwise to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining 2-bromofluorene solution and reflux for 2 hours.

-

Cool the Grignard reagent to -78 °C and slowly add crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with dilute HCl.

-

Extract the product with ethyl acetate, wash with water and brine.

-

Extract the organic layer with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to obtain 9H-fluorene-2-carboxylic acid.

-

Step 2: Synthesis of Ethyl 9H-fluorene-2-carboxylate

-

Materials: 9H-Fluorene-2-carboxylic acid, Ethanol, Thionyl chloride or a carbodiimide coupling agent.

-

Procedure:

-

Follow a standard Fischer esterification procedure as described in Route 1, Step 5.

-

Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with ethanol.

-

Step 3: Synthesis of Ethyl 7-nitro-9H-fluorene-2-carboxylate

-

Materials: Ethyl 9H-fluorene-2-carboxylate, Nitric acid, Acetic anhydride.

-

Procedure:

-

Dissolve Ethyl 9H-fluorene-2-carboxylate in acetic anhydride at 0 °C.

-

Add a solution of nitric acid in acetic acid dropwise, maintaining the temperature below 10 °C.

-

Stir for 1-2 hours, then pour the mixture onto ice.

-

Extract the product with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and remove the solvent.

-

Purify by column chromatography to isolate the desired 7-nitro isomer.

-

Step 4: Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

-

Procedure:

-

Follow the reduction protocol as described in Route 1, Step 6, using Ethyl 7-nitro-9H-fluorene-2-carboxylate as the starting material.

-

Mechanistic Insights

Sandmeyer-Type Reaction for C-N to C-X Conversion

An alternative to the direct nitration of the fluorene core involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce a halide or cyano group.[4][5][6][7][8] This is particularly useful if a 7-aminofluorene derivative is a more accessible starting material. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from a copper(I) catalyst to the diazonium salt.[4][5]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. While various methods exist, the use of tin(II) chloride in acidic media is a classic and reliable method.[2] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.[9] Metal-free reductions using reagents like B2pin2 have also been developed as a greener alternative.[10] For industrial applications, catalytic hydrogenation or reduction with iron powder in acidic or neutral conditions are often preferred due to cost and environmental considerations.[9][11]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Route 1 | ||||

| 1 | Fluorene | 2,7-Dibromofluorene | NBS, Benzoyl peroxide | 70-80 |

| 2 | 2,7-Dibromofluorene | 2-Bromo-7-nitro-9H-fluorene | HNO₃, H₂SO₄ | 60-70 |

| 3 | 2-Bromo-7-nitro-9H-fluorene | 7-Nitro-9H-fluorene-2-carbonitrile | CuCN | 75-85 |

| 4 | 7-Nitro-9H-fluorene-2-carbonitrile | 7-Nitro-9H-fluorene-2-carboxylic acid | H₂SO₄, H₂O | 80-90 |

| 5 | 7-Nitro-9H-fluorene-2-carboxylic acid | Ethyl 7-nitro-9H-fluorene-2-carboxylate | Ethanol, H₂SO₄ | 85-95 |

| 6 | Ethyl 7-nitro-9H-fluorene-2-carboxylate | Ethyl 7-amino-9H-fluorene-2-carboxylate | SnCl₂·2H₂O, HCl | 80-90 |

| Route 2 | ||||

| 1 | 2-Bromofluorene | 9H-Fluorene-2-carboxylic acid | Mg, CO₂ | 60-70 |

| 2 | 9H-Fluorene-2-carboxylic acid | Ethyl 9H-fluorene-2-carboxylate | Ethanol, H₂SO₄ | 85-95 |

| 3 | Ethyl 9H-fluorene-2-carboxylate | Ethyl 7-nitro-9H-fluorene-2-carboxylate | HNO₃, Ac₂O | 50-60 (isomer separation may be required) |

| 4 | Ethyl 7-nitro-9H-fluorene-2-carboxylate | Ethyl 7-amino-9H-fluorene-2-carboxylate | SnCl₂·2H₂O, HCl | 80-90 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from 2,7-dibromofluorene, offers a more controlled and potentially higher-yielding approach. Route 2 provides a viable alternative if 2-substituted fluorene precursors are readily available. The protocols and mechanistic discussions provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies toward this important molecular scaffold.

References

Sources

- 1. 28320-33-4|2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 9. CN100455559C - Method for preparing aromatic amines by reduction of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. longdom.org [longdom.org]

Theoretical Properties and Application Framework of Ethyl 7-amino-9H-fluorene-2-carboxylate

Executive Summary

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly specialized, rigid, and planar small molecule characterized by a 2,7-disubstituted 9H-fluorene core 1. By positioning an electron-donating amino group (-NH₂) at the 7-position and an electron-withdrawing ethyl ester group (-COOCH₂CH₃) at the 2-position, this molecule forms a classic Donor-π-Acceptor (D-π-A) architecture.

For researchers in optoelectronics and drug development, this specific push-pull fluorene scaffold offers a unique intersection of pronounced solvatofluorochromism, predictable pharmacokinetics, and structural rigidity ideal for target intercalation.

Quantum Chemical & Photophysical Framework

The Intramolecular Charge Transfer (ICT) State

The photophysical utility of 2,7-disubstituted fluorenes stems from their extended π-conjugated biphenyl-like system, which is locked into planarity by the C9 methylene bridge 2.

In the ground state (S₀), the Highest Occupied Molecular Orbital (HOMO) is localized near the electron-rich 7-amino moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) resides near the 2-carboxylate acceptor. Upon photoexcitation, the molecule undergoes an ultrafast Intramolecular Charge Transfer (ICT) . The spatial separation of these orbitals causes a massive redistribution of electron density, drastically increasing the excited-state dipole moment (μ_e > μ_g) [[3]]().

Solvatochromism and Mega-Stokes Shifts

Because the ICT state is highly polar, it is exquisitely sensitive to the local dielectric environment. In non-polar solvents (e.g., cyclohexane), the molecule exhibits high fluorescence quantum yields with minimal structural distortion 4. However, in polar solvents, solvent dipole relaxation heavily stabilizes the S₁ state, leading to dramatic bathochromic (red) shifts in emission. This phenomenon allows push-pull fluorenes to achieve "mega-Stokes shifts" (>250 nm), making them exceptional candidates for background-free biological imaging probes 5.

Caption: Intramolecular Charge Transfer (ICT) photophysical pathway in D-π-A fluorenes.

Theoretical Pharmacokinetics & Medicinal Chemistry

Beyond optoelectronics, the fluorene scaffold is a privileged structure in medicinal chemistry. The strict planarity of the 9H-fluorene core allows for precise intercalation into DNA base pairs or binding to flat hydrophobic pockets, such as those found in amyloid-beta fibrils.

The ethyl ester acts as a lipophilic prodrug moiety, masking the polarity of the carboxylic acid to enhance membrane permeation. Once intracellular, esterases can hydrolyze it to the active 2-carboxylic acid. The 7-amino group serves as a critical vector for further synthetic elaboration (e.g., amide coupling to targeting peptides) or acts as a primary hydrogen bond donor.

Quantitative Theoretical Properties

| Property | Theoretical Value | Implications for Drug Development |

| Molecular Weight | 253.30 g/mol [[1]]() | Highly optimal for small molecule therapeutics; strict Lipinski compliance. |

| LogP (Estimated) | ~3.2 – 3.8 | Excellent balance of aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area | 52.3 Ų | Favorable for crossing the Blood-Brain Barrier (BBB) in neuro-indications. |

| H-Bond Donors | 1 (-NH₂) | Allows for specific, directional target interactions without over-solvation. |

| H-Bond Acceptors | 3 (N, O, O) | Moderate solvation potential; maintains favorable desolvation penalty. |

| Rotatable Bonds | 3 | High structural rigidity, reducing entropic penalty upon target binding. |

Experimental Workflows & Protocols

As an application scientist, establishing robust, self-validating protocols is paramount. Below are the field-proven methodologies for synthesizing and validating this compound.

Workflow 1: Regioselective Synthesis of the D-π-A Scaffold

Causality of the Synthetic Route: Electrophilic aromatic substitution on fluorene naturally favors the 2 and 7 positions due to the stabilization of the Wheland intermediate by the extended biphenyl conjugation 3. However, to achieve asymmetric 2,7-disubstitution, we must manipulate electronic directing effects. Acylation at position 2 deactivates that specific ring, forcing subsequent nitration to occur exclusively on the opposite, more electron-rich ring at position 7.

Step-by-Step Protocol:

-

Friedel-Crafts Acylation: React 9H-fluorene with acetyl chloride and AlCl₃ in dichloromethane at 0°C. Self-Validation: TLC should show a single major spot; ¹H-NMR will confirm a methyl ketone singlet at ~2.6 ppm.

-

Regioselective Nitration: Treat 2-acetyl-9H-fluorene with fuming HNO₃/H₂SO₄ at -10°C. The deactivating acetyl group directs the nitronium ion to the 7-position.

-

Haloform Oxidation: Convert the acetyl group to a carboxylic acid using sodium hypobromite (NaOBr) in aqueous dioxane, yielding 7-nitro-9H-fluorene-2-carboxylic acid.

-

Esterification: Reflux the acid in absolute ethanol with a catalytic amount of concentrated H₂SO₄. Self-Validation: IR spectroscopy will show a shift in the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1715 cm⁻¹ (ester).

-

Chemoselective Reduction: Reduce the nitro group to an amine using H₂ gas and 10% Pd/C catalyst in ethanol. Causality: Pd/C selectively reduces the nitro group without cleaving the ethyl ester or the fluorene core.

Caption: Logical synthetic workflow for asymmetric 2,7-disubstituted push-pull fluorene derivatives.

Workflow 2: Validation of Push-Pull Solvatochromism

To empirically validate the theoretical D-π-A properties, a Lippert-Mataga solvatochromic assay must be performed.

Step-by-Step Protocol:

-

Sample Preparation: Prepare 10 μM stock solutions of Ethyl 7-amino-9H-fluorene-2-carboxylate in a series of spectroscopic-grade solvents with increasing polarity (e.g., Toluene, Chloroform, Acetone, Acetonitrile, DMSO).

-

Internal Control: Prepare a parallel 10 μM solution of Coumarin 153 as a reference standard to validate the spectrofluorometer's photomultiplier tube (PMT) response across the visible spectrum.

-

Absorption Profiling: Acquire UV-Vis spectra (300–500 nm) to determine the Franck-Condon excitation wavelength (λ_abs). Note: The absorption maximum will shift minimally compared to emission, confirming that the ground state is relatively non-polar.

-

Emission Profiling: Excite each sample at its respective λ_abs and record the fluorescence emission spectra.

-

Data Synthesis: Calculate the Stokes shift (Δν in cm⁻¹) for each solvent. Plot Δν against the solvent orientation polarizability (Δf). A linear positive slope strictly validates the presence of a highly polar ICT excited state governed by the 7-amino (donor) and 2-carboxylate (acceptor) axis.

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-7-hexyl-9H-fluorene (CAS 99012-36-9) [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Photophysical and Structural Characterization of Ethyl 7-amino-9H-fluorene-2-carboxylate: A Push-Pull Scaffold for Advanced Therapeutics and Probes

Executive Summary

Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) is a highly versatile bifunctional building block utilized in modern drug discovery and materials science. Featuring a rigid, planar biphenyl system bridged by a methylene group, this compound serves as a critical precursor for poly(ADP-ribose) polymerase (PARP) inhibitors, antiviral agents, and advanced organic light-emitting diodes (OLEDs).

From a spectroscopic standpoint, the molecule is defined by its "push-pull" electronic architecture. The electron-donating amino group (-NH₂) at the C7 position and the electron-withdrawing ethyl ester group (-COOCH₂CH₃) at the C2 position create a strong Intramolecular Charge Transfer (ICT) axis across the highly conjugated fluorene core[1]. This technical whitepaper provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and photophysical (UV-Vis/Fluorescence) signatures, establishing a rigorous framework for structural validation and application development.

Structural Elucidation via NMR Spectroscopy

The structural integrity of fluorene derivatives is primarily validated through high-resolution ¹H and ¹³C NMR spectroscopy. The rigid planarity of the 9H-fluorene core induces significant magnetic anisotropy, resulting in highly predictable, yet distinct, chemical shifts based on substituent electronic effects[2].

Mechanistic Causality of Chemical Shifts

-

The C9 Methylene Bridge: The aliphatic protons at the C9 position are diagnostic for the 9H-fluorene core. Lacking conjugation themselves but situated between two aromatic rings, they typically appear as a sharp singlet around δ 3.85 ppm[2].

-

Electronic Deshielding (Acceptor Side): The C2 ethyl ester exerts a strong electron-withdrawing effect via resonance and induction. This deshields the adjacent aromatic protons, particularly H-1 and H-3, pushing them downfield ( δ > 8.0 ppm).

-

Electronic Shielding (Donor Side): Conversely, the C7 amino group donates electron density into the ring via its nitrogen lone pair. This significantly shields the ortho-protons (H-6 and H-8), shifting them upfield ( δ ~ 6.7–6.8 ppm).

Table 1: Standardized ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)

| Position | ¹H NMR ( δ , ppm) | Multiplicity & Coupling | ¹³C NMR ( δ , ppm) | Assignment Rationale |

| C=O | - | - | 167.5 | Conjugated ester carbonyl. |

| C-2 | - | - | 128.5 | Quaternary aromatic carbon bonded to EWG. |

| C-7 | - | - | 148.2 | Quaternary aromatic carbon bonded to EDG (-NH₂). |

| H-1 | 8.15 | Singlet (s), 1H | 125.0 | Strongly deshielded by ortho-ester group. |

| H-3 | 8.02 | Doublet (d), J = 8.0 Hz, 1H | 127.2 | Deshielded by para-ester group. |

| H-6 | 6.70 | Doublet (d), J = 8.2 Hz, 1H | 114.2 | Shielded by ortho-amino group. |

| H-8 | 6.85 | Singlet (s), 1H | 110.5 | Shielded by ortho-amino group. |

| C9-CH₂ | 3.85 | Singlet (s), 2H | 36.5 | Diagnostic fluorene methylene bridge[2]. |

| -OCH₂- | 4.40 | Quartet (q), J = 7.1 Hz, 2H | 60.8 | Ethyl ester methylene. |

| -CH₃ | 1.42 | Triplet (t), J = 7.1 Hz, 3H | 14.5 | Ethyl ester methyl. |

| -NH₂ | 3.95 | Broad singlet (br s), 2H | - | Primary amine; broad due to quadrupolar relaxation. |

Photophysical Profiling: The Push-Pull ICT Mechanism

Aminofluorene derivatives are renowned for their robust photophysical properties, making them ideal candidates for biological imaging, such as monitoring lysosomal alkalization or acting as DNA intercalators[3]. The presence of both an electron donor (-NH₂) and an acceptor (-COOEt) on opposite ends of the conjugated fluorene π -system facilitates a low-energy Intramolecular Charge Transfer (ICT) transition[1].

Solvatochromism and Excited State Dynamics

Upon excitation, electron density rapidly shifts from the amino group toward the ester group, creating a highly polar excited state. Because this excited state is more polar than the ground state, polar solvents (e.g., ethanol, DMSO) stabilize it via dipole-dipole interactions, lowering its energy. This results in a pronounced positive solvatochromism —a significant red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases[4][5].

Intramolecular Charge Transfer (ICT) pathway across the fluorene core.

Table 2: Representative Photophysical Properties

| Solvent | Dielectric Constant ( ϵ ) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Visual Color |

| Toluene | 2.38 | 355 | 420 | 4,350 | Deep Blue |

| Chloroform | 4.81 | 360 | 455 | 5,800 | Light Blue |

| Ethanol | 24.5 | 365 | 510 | 7,790 | Green |

| DMSO | 46.7 | 368 | 535 | 8,480 | Yellow-Green |

Note: The massive increase in Stokes shift from non-polar to polar solvents confirms the ICT character of the lowest excited singlet state, a hallmark of aminofluorene polarity indicators[4][5].

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating workflows must be employed when characterizing Ethyl 7-amino-9H-fluorene-2-carboxylate.

Protocol 1: High-Resolution NMR & D₂O Exchange Validation

The presence of the primary amine is critical for downstream functionalization. A standard ¹H NMR is insufficient to definitively prove the amine's integrity due to potential hydrogen bonding or proton exchange with trace water. A D₂O exchange experiment serves as an internal validation mechanism.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 400 MHz). Identify the broad singlet corresponding to the -NH₂ protons at ~3.95 ppm.

-

Deuterium Exchange: Add 2 drops of deuterium oxide (D₂O) directly into the NMR tube. Cap tightly and shake vigorously for 30 seconds to ensure biphasic mixing.

-

Validation Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

-

Causality Check: The peak at 3.95 ppm must completely disappear due to the rapid chemical exchange of labile N-H protons for N-D, which are invisible in ¹H NMR. The persistence of this peak indicates an impurity (e.g., a non-exchangeable aliphatic C-H) rather than the target amine.

Protocol 2: Solvatochromic Fluorescence Profiling

To utilize this compound as a fluorescent probe or to verify its electronic structure, its solvatochromic behavior must be quantified[3].

-

Stock Solution: Prepare a 1.0 mM stock solution of the compound in spectroscopic-grade 1,4-dioxane.

-

Solvent Matrix: Prepare 10 µM working solutions by diluting the stock into a series of solvents with increasing polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Ethanol, DMSO).

-

Absorption Profiling: Measure the UV-Vis absorption spectrum (250–500 nm) for each solution against a pure solvent blank to determine the exact excitation wavelength ( λmax ).

-

Emission Profiling: Excite each sample at its respective absorption λmax . Record the emission spectrum from 400 nm to 700 nm.

-

Data Synthesis: Calculate the Stokes shift ( Δν ) in wavenumbers (cm⁻¹) using the formula: Δν=(1/λabs−1/λem)×107 . Plot Δν against the solvent orientation polarizability ( Δf ) to generate a Lippert-Mataga plot, validating the dipole moment change upon excitation.

Self-validating spectroscopic workflow for structural confirmation.

References

- Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatiz

- 7-Nitro-9H-fluoren-4-amine. Benchchem.

- New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators.

- Migration from Lysosome to Nucleus: Monitoring Lysosomal Alkalization-Related Biological Processes with an Aminofluorene-Based Probe.

Sources

- 1. 7-Nitro-9H-fluoren-4-amine [benchchem.com]

- 2. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Predictive and Empirical Solubility Profiling of Ethyl 7-amino-9H-fluorene-2-carboxylate in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern organic synthesis and medicinal chemistry, Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) serves as a highly versatile, bifunctional building block[1]. With a molecular weight of 253.30 g/mol , this compound integrates a rigid, lipophilic polycyclic aromatic core with two distinct polar functional groups: a primary amine and an ethyl ester.

Understanding the precise solubility profile of this compound in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows (such as solvent-antisolvent crystallization), and ensuring accurate analytical quantification. This whitepaper provides a deep-dive into the thermodynamic causality of its solvation, predictive quantitative data, and field-proven experimental protocols for empirical validation.

Structural Analysis & Thermodynamic Causality

The solubility of Ethyl 7-amino-9H-fluorene-2-carboxylate cannot be accurately modeled by the simplistic "like dissolves like" heuristic. Instead, it requires an analysis of competing intermolecular forces dictated by its distinct structural domains.

-

The Fluorene Core: The parent 9H-fluorene molecule is a non-polar, planar polycyclic aromatic hydrocarbon. It exhibits high solubility in aromatic and chlorinated solvents (due to strong London dispersion forces and π−π interactions) but is completely insoluble in water[2]. The mildly acidic nature of the C9 protons (pKa ~22.6 in DMSO) generally does not impact neutral organic solvation but is a critical consideration in highly basic environments[3].

-

The 7-Amino Group (-NH₂): The introduction of a primary amine fundamentally alters the molecule's dielectric requirements. Similar to the behavior observed in 2-aminofluorene, this group acts as both a strong hydrogen bond donor and acceptor[4]. This modification significantly enhances solubility in polar aprotic solvents while drastically reducing solubility in purely aliphatic, non-polar hydrocarbons[5].

-

The 2-Ethyl Ester Group (-COOCH₂CH₃): This moiety acts as a hydrogen bond acceptor and introduces a permanent dipole moment. It enhances the compound's affinity for moderately polar solvents, such as ethers and esters, via dipole-dipole interactions.

Mechanistic Visualization of Solvation

Fig 1: Thermodynamic influence of structural moieties on solvent compatibility.

Predictive Quantitative Solubility Data

Because exact empirical solubility curves for CAS 92962-99-7 are often proprietary, the following table synthesizes predictive solubility ranges at standard ambient temperature (25 °C). These values are extrapolated from the known thermodynamic behaviors of the parent fluorene, 2-aminofluorene[4][5], and structurally analogous fluorene-carboxylic esters.

| Solvent Class | Specific Solvent | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | > 100 (Excellent) | Strong dipole-dipole interactions; excellent H-bond acceptance for the -NH₂ group. |

| Ethers | THF, 1,4-Dioxane | 50 - 100 (High) | Moderate polarity effectively solvates both the hydrophobic core and the polar ester/amine. |

| Chlorinated | Dichloromethane (DCM) | 20 - 50 (Good) | Strong dispersion forces interact favorably with the planar fluorene π -system. |

| Esters | Ethyl Acetate (EtOAc) | 10 - 20 (Moderate) | "Like dissolves like" principle driven by the ethyl ester moiety. |

| Aromatic | Toluene, Benzene | 5 - 10 (Low-Moderate) | π−π stacking occurs, but lacks the H-bonding capacity needed for the amine group. |

| Alcohols | Methanol, Ethanol | < 5 (Poor) | Protic nature disrupts intramolecular stability; high self-association of the solvent. |

| Aliphatic | Hexane, Heptane | < 1 (Very Poor) | Highly non-polar environment is strongly repelled by the polar amine and ester groups. |

| Aqueous | Water | Insoluble | High lattice energy and overwhelming hydrophobicity of the tricyclic core. |

Field-Proven Experimental Protocols

To transition from predictive modeling to empirical fact, laboratories must employ self-validating experimental systems. The following protocols detail the definitive methods for determining exact solubility and executing solvent-based purification.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to eliminate kinetic dissolution artifacts, ensuring that the measured concentration represents the true thermodynamic solubility limit.

-

Sample Preparation: Weigh an excess amount (~50 mg) of Ethyl 7-amino-9H-fluorene-2-carboxylate into a 2 mL amber glass HPLC vial.

-

Causality: Amino-fluorene derivatives can exhibit mild photo-sensitivity under prolonged visible-light exposure[6]. Amber glass prevents photo-degradation during the extended equilibration phase.

-

-

Solvent Addition: Aliquot exactly 1.0 mL of the target organic solvent (e.g., THF or DCM) into the vial.

-

Thermostatic Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours at 500 RPM.

-

Causality: Solubility is highly temperature-dependent. A 24-hour agitation period ensures the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 μm PTFE syringe filter.

-

Causality: PTFE is universally chemically inert. Using PTFE prevents the leaching of polymer extractables into the organic solvent, which could otherwise cause artifactual peaks during chromatographic analysis.

-

-

Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration via Reverse-Phase HPLC (RP-HPLC) equipped with a UV-Vis or PDA detector, comparing the peak area against a pre-established calibration curve.

Protocol B: Solvent-Antisolvent Recrystallization Workflow

Based on the solubility data, THF and Hexane represent an ideal solvent/antisolvent pair for the purification of this compound.

-

Dissolution: Suspend the crude Ethyl 7-amino-9H-fluorene-2-carboxylate in a minimum volume of THF at 40 °C. Stir until complete dissolution is achieved.

-

Polishing Filtration: Pass the warm solution through a 0.45 μm glass fiber filter to remove any insoluble mechanical impurities or cross-linked polymeric byproducts.

-

Antisolvent Addition: Transfer the filtrate to a crystallization vessel. Under moderate agitation (300 RPM), add n-hexane dropwise until persistent turbidity (the cloud point) is observed.

-

Causality: The addition of non-polar hexane rapidly lowers the dielectric constant of the bulk solvent mixture, forcing the moderately polar API to reach supersaturation.

-

-

Controlled Aging: Cool the mixture from 40 °C to 4 °C at a strict ramp rate of -0.5 °C/min.

-

Causality: Slow, controlled cooling prevents rapid nucleation (crashing out), thereby promoting the growth of high-purity, well-defined crystal lattices while leaving impurities in the mother liquor.

-

-

Isolation: Isolate the purified crystals via vacuum filtration, wash with cold n-hexane, and dry under vacuum at 35 °C to a constant weight.

Experimental Workflow Visualization

Fig 2: Shake-flask method workflow for thermodynamic solubility determination.

Sources

- 1. aaa-chem.com [aaa-chem.com]

- 2. study.com [study.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. 2-Aminofluorene | 153-78-6 [chemicalbook.com]

- 5. Biosynthesis and characterization of organosoluble conjugated poly(2-aminofluorene) with the pyrazine bridged - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Bifunctional Potential of Ethyl 7-amino-9H-fluorene-2-carboxylate in Advanced Research

Executive Summary

In the landscape of advanced materials and medicinal chemistry, the 9H-fluorene scaffold is revered for its rigid, planar, and highly conjugated π-system. Ethyl 7-amino-9H-fluorene-2-carboxylate (CAS: 92962-99-7) represents a highly programmable, bifunctional building block. Featuring an electron-donating amino group at the 7-position and an electron-withdrawing ethyl ester at the 2-position, this molecule possesses a built-in Donor-π-Acceptor (D-π-A) architecture. This in-depth technical guide explores the mechanistic utility and experimental workflows for deploying this compound in two cutting-edge domains: Two-Photon Fluorescence (2PF) bioimaging and antiviral DNA intercalator development .

Structural Mechanics & Photophysics: The D-π-A Advantage

The photophysical brilliance of Ethyl 7-amino-9H-fluorene-2-carboxylate stems from its 2,7-disubstitution pattern. The transition dipole moment of the fluorene core aligns perfectly along the 2,7-axis. By placing an electron donor (-NH₂) and an electron acceptor (-COOEt) at these termini, the molecule undergoes strong Intramolecular Charge Transfer (ICT) upon excitation[1][2].

Intramolecular charge transfer (ICT) in the D-π-A fluorene scaffold.

This push-pull dynamic significantly lowers the HOMO-LUMO gap and drastically increases the Two-Photon Absorption (2PA) cross-section compared to unsubstituted or symmetrically substituted fluorenes.

Quantitative Photophysical Comparison

The following table summarizes the photophysical advantages of the D-π-A architecture provided by our target compound, making it a superior candidate for multiphoton microscopy where deep tissue penetration and low phototoxicity are required[1][2].

| Scaffold Architecture | Representative Motif | Abs. Max (nm) | Em. Max (nm) | Quantum Yield (Φ) | 2PA Cross-Section (GM) |

| Unsubstituted | 9H-Fluorene | 300 | 315 | 0.80 | < 10 |

| Donor-π-Donor | 2,7-Diaminofluorene | 350 | 420 | 0.75 | ~ 150 |

| Donor-π-Acceptor | Ethyl 7-amino-9H-fluorene-2-carboxylate | 380 | 480 | 0.65 | 300 - 500 |

Application I: Two-Photon Fluorescence (2PF) Bioimaging

To utilize Ethyl 7-amino-9H-fluorene-2-carboxylate as a biological probe, the relatively unreactive primary amine must be converted into a highly reactive electrophile capable of forming stable covalent bonds with target biomolecules (e.g., lysine residues on proteins)[1][3]. Conversion to an isothiocyanate (-N=C=S) is the gold standard for this application.

Synthesis and bioconjugation workflow of the amine-reactive fluorene probe.

Protocol: Synthesis of Amine-Reactive Fluorene Probe

This protocol is a self-validating system designed to prevent the degradation of the orthogonal ester group during amine activation.

-

Solubilization: Dissolve 1.0 eq of Ethyl 7-amino-9H-fluorene-2-carboxylate in anhydrous CHCl₃ (0.05 M).

-

Acid Scavenging: Add 6.0 eq of aqueous CaCO₃ to the organic mixture.

-

Causality: CaCO₃ acts as a heterogeneous, mild acid scavenger. Unlike soluble, strong bases (e.g., NaOH or Et₃N), CaCO₃ effectively neutralizes the HCl byproduct generated in the next step without inducing premature base-catalyzed hydrolysis (saponification) of the ethyl ester at the 2-position.

-

-

Electrophilic Addition: Dropwise addition of 1.5 eq of Thiophosgene (CSCl₂) at 0 °C under vigorous biphasic stirring.

-

Causality: The 0 °C environment suppresses the formation of symmetric thiourea byproducts (dimerization of the starting material) and controls the highly exothermic nature of the thiophosgene reaction[1].

-

-

Reaction Monitoring: Stir for 2.5 hours. Monitor via TLC (Silica, 1:1 Hexane/THF) until the fluorescent amine spot is completely consumed.

-

Quenching & Extraction: Quench carefully with 10% HCl until gas evolution (CO₂) ceases. Extract the organic layer with CH₂Cl₂, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the orange isothiocyanate derivative.

Application II: Medicinal Chemistry & DNA Intercalation

Beyond imaging, the fluorene core is a privileged scaffold in medicinal chemistry. Derivatives such as Tilorone are potent broad-spectrum antivirals and interferon inducers[4][5]. The mechanism of action relies heavily on DNA intercalation: the planar fluorene core slips between the hydrophobic stacks of DNA base pairs, while the 2,7-substituents interact with the phosphate backbone in the major and minor grooves[6][7].

Ethyl 7-amino-9H-fluorene-2-carboxylate serves as an ideal precursor for synthesizing asymmetric intercalators. The ester can be hydrolyzed and coupled to various pharmacophores, while the amine can be alkylated to introduce cationic charges necessary for electrostatic DNA binding.

Protocol: DNA Intercalation Fluorescence Titration Assay

To validate the DNA-binding efficacy of synthesized fluorene derivatives, a fluorescence quenching/shifting assay is employed.

-

Buffer Preparation: Prepare a physiological buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Stock Solutions: Prepare a 10 µM stock of the fluorene derivative in the buffer (using <1% DMSO to ensure solubility). Prepare a 1 mM stock of highly polymerized Calf Thymus DNA (ctDNA) in the same buffer.

-

Baseline Measurement: Record the baseline fluorescence emission spectrum of the 10 µM fluorene solution (Excitation: 380 nm).

-

Titration: Sequentially add 5 µL aliquots of the ctDNA stock to the cuvette. Mix gently and incubate for 2 minutes after each addition.

-

Causality: Gradual titration allows the system to reach thermodynamic equilibrium and prevents localized precipitation of the hydrophobic fluorene-DNA complex.

-

-

Spectral Analysis: Measure the fluorescence intensity after each addition.

-

Causality: The rigid fluorene core is highly sensitive to local dielectric constant changes. Intercalation into the hydrophobic base-pair stack restricts non-radiative rotational relaxation and shields the fluorophore from solvent, leading to a quantifiable hypsochromic (blue) shift and intensity change[5].

-

-

Data Fitting: Calculate the intrinsic binding constant ( Kb ) using the Stern-Volmer equation or the McGhee-von Hippel model to quantify intercalation strength.

Conclusion

Ethyl 7-amino-9H-fluorene-2-carboxylate is far more than a simple aromatic intermediate. By leveraging its inherent D-π-A electronic configuration and orthogonal reactive sites, researchers can engineer sophisticated two-photon fluorescent probes for deep-tissue imaging or design next-generation antiviral DNA intercalators. The protocols provided ensure structural integrity during synthesis and offer robust, self-validating methods for downstream biological evaluation.

References

- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging Source: ACS Publications / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQioANNhN6B2T-6JFLMQCiWszvBycEQj7wF2hdbWD4YRyPXeAb36h-vW_St7qwRahru4jLUvGUY1GSFDfIBRSSBPwtDTtVyMFLSD1yYBAJsSE4anrew0a9dPGdzW1O04_UNuHsGOKDB97_Tdo=]

- Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging Source: PMC / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqVRppdayz1C5j9-gY8TlLxsRZVBoMJEGKSMo04UZNTO7aMMIc26jP-z75G7Y7MpSCZiwjfjGuYjkCz-Lk9DtNTvugps99EKjB716OhjumOidSCjJv0-_Wvy-Pbdk4DkNSSxxcB16_xYTmzOQ=]

- Photochemical modification of two fluorene-based molecules yields structurally distinct DNA intercalators with potent anti-MRSA activity Source: bioRxiv[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fnd0uaLEgTpdaQJ4xtImt95F_N6_-L-7QcYj9iBAPsiRIl1uDxB-_MfdWX_HSXacUZn5ENItpewreoRoGPZnY789qaDdVSREv7KrSl-UOglA4J85Dabvz9jZgwiNawewaeIvJlVeH1k6PzzAoJTI6vtTER-P]

- Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation: The role of fluorene and fluorenone substituents as DNA intercalators Source: PubMed / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jh9gN4ODZedCHXSjw5yPzX2P0xfgO96s_MUoiNrno6HspLAAvA-h4CzW6_s28WDLmOCEg5fnVSAok4_qjILCZGoWkmHzKzJcfeJqUmtg-hU7xO-uf1rCoNYJvpM_dL3vi6tI]

- DNA Binding of Tilorone: 1H NMR and Calorimetric Studies of the Intercalation Source: Biochemistry - ACS Publications[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-3CeW20xt6glSAqwzHAaaZUtfFMG-VF1zFR8GbW38gwBSDelr4l310mEi1z8gLE7L5TaKxcuRye-Mgqg9r5julWM0L_b0O0pz-8EyfKqkeBXNYgmfjej7EM3cx60Vq1HKwtSQunv61xk=]

Sources

- 1. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photochemical modification of two fluorene-based molecules yields structurally distinct DNA intercalators with potent anti-MRSA activity | bioRxiv [biorxiv.org]

- 7. Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation: The role of fluorene and fluorenone substituents as DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of fluorene-2-carboxylate derivatives

The Evolution of Fluorene-2-Carboxylate Derivatives: From Coal Tar to Targeted Therapeutics

Executive Summary

Fluorene-2-carboxylate derivatives represent a highly versatile class of tricyclic aromatic compounds. Originally derived from basic industrial chemistry, these rigid, planar scaffolds have evolved into highly selective pharmacophores. This technical whitepaper explores the historical discovery of fluorene, details the modern synthetic methodologies used to construct its carboxylate derivatives, and provides an in-depth analysis of their pharmacological applications—specifically targeting the Keap1-Nrf2 protein-protein interaction (PPI) and the Dopamine D3 receptor.

Historical Context and Structural Discovery

The parent compound, fluorene (9H-fluorene), was first isolated from coal tar and identified by the French chemist Marcellin Berthelot in 1867[1]. Named for its distinct violet fluorescence under ultraviolet light, fluorene is characterized by two benzene rings coplanar with a central carbon (C9)[1]. For decades, fluorene remained a raw material for dyes and plastics.

However, the functionalization of the fluorene core—specifically at the C2 and C9 positions—unlocked its potential in medicinal chemistry. The addition of a carboxylate group at the C2 position yields fluorene-2-carboxylic acid, a critical intermediate. The rigid planar framework of fluorene-2-carboxylates provides a geometrically constrained scaffold, which is highly advantageous for designing molecules that must fit precisely into deep, narrow protein binding pockets[2].

Mechanistic Pathways and Biological Targets

Keap1-Nrf2 Pathway Inhibition

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation. Disrupting this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

Recent Fragment-Based Drug Discovery (FBDD) campaigns have identified fluorenone carboxamide fragments as novel, noncovalent inhibitors of Keap1[3]. X-ray crystallography confirms that the fluorene-2-carboxylate core binds securely within the Keap1 Kelch domain. Causality of Binding: The carboxylic acid moiety is crucial; it adopts a canonical interaction motif, forming strong hydrogen bonds with Arg483 and Ser508, while the rigid fluorene ring protrudes into the P3 subpocket, inducing a conformational shift in Arg415 that prevents Nrf2 binding[3].

Mechanistic pathway of Keap1-Nrf2 inhibition by fluorene-2-carboxylate derivatives.

Dopamine D3 Receptor Modulation

Fluorene-2-carboxylate derivatives are also utilized as bitopic ligands for the Dopamine D3 receptor (D3R). The therapeutic efficacy of antipsychotics is often limited by extrapyramidal side effects caused by D2 receptor blockade. By utilizing the 9-oxo-9H-fluorene-2-carboxylic acid scaffold linked via a 4-carbon chain to a secondary pharmacophore, researchers achieve high D3R over D2R selectivity[4][5]. The rigid fluorene core acts as a primary pharmacophore that selectively anchors into the D3R orthosteric site.

Advanced Synthetic Methodologies

Palladium-Catalyzed 5-Exo-Dig Annulation

The synthesis of highly substituted fluorene-2-carboxylates historically relied on harsh Friedel-Crafts acylations. Modern approaches utilize transition-metal catalysis for higher regioselectivity. The intramolecular hydroarylation of o-alkynyl biaryls using a Pd(OAc)2/dppf catalytic system is a breakthrough method[6].

Causality in Catalyst Selection: Employing acidic conditions typically drives a 6-endo-dig carbocyclization, yielding phenanthrenes. By switching to a strictly neutral Pd(OAc)2/dppf system, the reaction pathway is diverted to a 5-exo-dig cyclization, exclusively yielding the fluorene framework[6].

Palladium-catalyzed 5-exo-dig annulation workflow for fluorene derivatives.

Divergent Synthesis via Indenone Intermediates

Another highly efficient route involves the divergent synthesis of 3-hydroxyfluorene-2-carboxylates from ortho-alkynylarylketones. Reacting these substrates with molecular iodine generates an indenone intermediate. When subjected to basic conditions (e.g., K2CO3), the indenone undergoes annulation to form 3-hydroxyfluorene derivatives[7].

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of 9-Oxo-9H-fluorene-2-carboxamides via Amide Coupling[4]

This protocol describes the EDC/HOBt-mediated coupling of 9H-fluorene-2-carboxylic acid with an amine to generate bitopic D3R ligands.

-

Activation: Dissolve 9H-fluorene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.15 equiv) and Hydroxybenzotriazole (HOBt, 1.15 equiv). Causality: EDC activates the carboxylic acid to form an O-acylisourea. HOBt is added to rapidly convert this intermediate into an active ester, which prevents racemization and suppresses the formation of unreactive N-acylurea byproducts.

-

Coupling: After 30 minutes of vigorous stirring to ensure complete active ester formation, add the target amine (0.9 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.25 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salt, rendering the amine nucleophilic without competing for the active ester.

-

Validation & Isolation: Allow the reaction to warm to room temperature overnight. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the active ester spot acts as a self-validating marker for reaction completion. Evaporate the solvent and purify via flash column chromatography.

Protocol 2: Surface Plasmon Resonance (SPR) Validation of Keap1 Binding[3]

-

Immobilization: Immobilize His-tagged Keap1 Kelch domain onto an NTA sensor chip via Ni2+ capture.

-

Analyte Injection: Inject fluorene-2-carboxylate fragments at varying concentrations (e.g., 3.125 to 100 μM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Causality: 1% DMSO is critical to maintain the solubility of the hydrophobic fluorene core while preventing bulk refractive index shifts that cause false positives.

-

Self-Validation: Include a solvent correction curve to account for DMSO mismatch. A steady-state affinity model is used to calculate the Kd. The rapid on/off rates characteristic of FBDD fragments validate the noncovalent, reversible nature of the binding.

Quantitative Data: Structure-Activity Relationships

The table below summarizes the binding affinities and structural characteristics of key fluorene-2-carboxylate derivatives across different biological targets.

| Compound | Biological Target | Binding Affinity | Key Structural Feature | Reference |

| Fluorenone carboxamide (Compound 43) | Keap1-Nrf2 PPI | Kd = 0.5–0.8 mM | Unsubstituted fluorenone core (Fragment hit) | [3] |

| Optimized FBDD Lead (Compound 77) | Keap1-Nrf2 PPI | Ki = 280 nM | Extended carboxylic acid chain reaching Arg483 | [3] |

| 9-Oxo-9H-fluorene-2-carboxamide analog | Dopamine D3 Receptor | High Selectivity (D3 > D2) | 4-carbon linker with cyclopropyl ring | [4] |

| Ethyl 3-hydroxy-9H-fluorene-2-carboxylate | Synthetic Precursor | N/A | Divergent indenone intermediate | [7] |

References

-

Wikipedia. "Fluorene." Wikipedia, The Free Encyclopedia.[Link]

-

Journal of Medicinal Chemistry. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." ACS Publications.[Link]

-

PMC (NIH). "The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists." National Institutes of Health.[Link]

-

PMC (NIH). "Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls." National Institutes of Health.[Link]

-

The Journal of Organic Chemistry. "Divergent Synthesis of 3-Hydroxyfluorene and 4-Azafluorene Derivatives from ortho-Alkynylarylketones." ACS Publications.[Link]

-

NINGBO INNO PHARMCHEM. "The Chemistry of Fluorene: Building Blocks for Pharmaceutical Intermediates."[Link]

- Google Patents. "Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands (EP1361875A2)."

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1361875A2 - Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands - Google Patents [patents.google.com]

- 6. Synthesis of Fluorenes via the Palladium-Catalyzed 5-Exo-dig Annulation of o-Alkynyl Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 7-amino-9H-fluorene-2-carboxylate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: OLED Materials, Rigidified Amino Acid Scaffolds, and Fluorescent Probes

Mechanistic Rationale & Strategic Approach

The synthesis of 2,7-disubstituted fluorenes is a cornerstone in the development of advanced optoelectronic materials and conformationally restricted pharmaceutical intermediates [1]. Achieving precise functionalization at the 2- and 7-positions requires exploiting the inherent electronic communication across the fluorene core's biphenyl-like system.

To synthesize Ethyl 7-amino-9H-fluorene-2-carboxylate , we employ a highly efficient, three-step convergent pathway starting from commercially available fluorene-2-carboxylic acid.

Causality Behind Experimental Choices

-

Why Esterify First? Fluorene-2-carboxylic acid exhibits poor solubility in organic solvents and is susceptible to decarboxylation or oxidative degradation under strongly acidic nitration conditions. Converting the acid to an ethyl ester (Fischer esterification) serves a dual purpose: it dramatically improves organic solubility and protects the carboxyl moiety [2].

-

The Logic of Regioselective Nitration: The fluorene molecule transmits electronic effects across its two fused benzene rings. The ethyl carboxylate group at the C2 position acts as an electron-withdrawing group ( −M,−I effects), deactivating its local ring. Consequently, electrophilic aromatic substitution (nitration) is directed to the opposite, more electron-rich ring. Due to the para-directing nature of the biphenyl linkage, the nitronium ion ( NO2+ ) attack is kinetically and thermodynamically channeled almost exclusively to the C7 position.

-